molecular formula C19H26Cl4N2 B13750512 N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride CAS No. 2229-39-2

N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride

Cat. No.: B13750512
CAS No.: 2229-39-2
M. Wt: 424.2 g/mol
InChI Key: VFZXCZMELDLREE-UHFFFAOYSA-N
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Description

N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride: is a chemical compound with the molecular formula C19H24Cl2N2.2HCl. It is a derivative of benzylamine, where the benzyl groups are substituted with chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride typically involves the reaction of 2-chlorobenzylamine with pentamethylene diamine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atoms in the benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of chlorinated benzylamines on cellular processes. It is also employed in the synthesis of biologically active molecules.

Medicine: This compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are investigated for their pharmacological properties.

Industry: In the industrial sector, N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N,N’-Decamethylenebis(2-chlorobenzylamine) dihydrochloride
  • N,N’-Pentamethylenebis(trimethylammonium iodide)
  • 2-Chlorobenzylamine

Comparison: N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is unique due to its specific pentamethylene linkage and the presence of two chlorobenzylamine groups. This structure imparts distinct chemical and biological properties compared to its analogs. For example, the pentamethylene linkage provides flexibility and spatial arrangement that can influence its binding to molecular targets.

Properties

CAS No.

2229-39-2

Molecular Formula

C19H26Cl4N2

Molecular Weight

424.2 g/mol

IUPAC Name

N,N'-bis[(2-chlorophenyl)methyl]pentane-1,5-diamine;dihydrochloride

InChI

InChI=1S/C19H24Cl2N2.2ClH/c20-18-10-4-2-8-16(18)14-22-12-6-1-7-13-23-15-17-9-3-5-11-19(17)21;;/h2-5,8-11,22-23H,1,6-7,12-15H2;2*1H

InChI Key

VFZXCZMELDLREE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCCCCNCC2=CC=CC=C2Cl)Cl.Cl.Cl

Origin of Product

United States

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